Desmethyl Lacosamide Desmethyl Lacosamide O-Desmethyl-lacosamide is a N-acyl-amino acid.
Brand Name: Vulcanchem
CAS No.: 175481-38-6
VCID: VC21346879
InChI: InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
SMILES: CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

Desmethyl Lacosamide

CAS No.: 175481-38-6

Cat. No.: VC21346879

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyl Lacosamide - 175481-38-6

CAS No. 175481-38-6
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide
Standard InChI InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
Standard InChI Key XRKSCJLQKGLSKU-LLVKDONJSA-N
Isomeric SMILES CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1
SMILES CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Canonical SMILES CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Appearance White to Off-White Solid
Melting Point 138-140°C

Chemical Identity and Structure

Desmethyl Lacosamide is characterized by the molecular formula C12H16N2O3 and possesses a molecular weight of 236.3 g/mol . As its name suggests, this compound results from the demethylation of Lacosamide, which has the molecular formula C13H18N2O3 and a molecular weight of 250.29 Da .

Structurally, Desmethyl Lacosamide differs from its parent compound by the absence of a methyl group in the methoxy position. While Lacosamide is chemically identified as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, Desmethyl Lacosamide represents the demethylated derivative of this structure .

Table 1: Comparative Chemical Properties of Lacosamide and Desmethyl Lacosamide

PropertyLacosamideDesmethyl Lacosamide
Molecular FormulaC13H18N2O3C12H16N2O3
Molecular Weight250.29 Da236.3 g/mol
Physical FormWhite to yellow crystalline powderSolid
IUPAC Name(2R)-N-benzyl-2-acetamido-3-methoxypropanamideNot specified in available research

Metabolic Formation and Pathways

Desmethyl Lacosamide is formed through the metabolic transformation of Lacosamide in the human body. This metabolic process involves the cytochrome P450 enzyme system, with particular involvement of CYP3A4, CYP2C9, and CYP2C19 isoenzymes .

Pharmacokinetic Profile

The pharmacokinetic characteristics of Desmethyl Lacosamide have been studied primarily in the context of Lacosamide administration. Following oral or intravenous administration of Lacosamide, Desmethyl Lacosamide appears in the systemic circulation as a product of metabolic processes .

A notable pharmacokinetic parameter is the elimination half-life of Desmethyl Lacosamide, which ranges from 15 to 23 hours . This is slightly longer than the 13-hour half-life of the parent compound Lacosamide, suggesting a more prolonged presence in the body .

Table 2: Comparative Pharmacokinetic Parameters of Lacosamide and Desmethyl Lacosamide

ParameterLacosamideDesmethyl Lacosamide
Elimination Half-lifeApproximately 13 hours15-23 hours
Percentage in Urinary ExcretionApproximately 40% (unchanged)Approximately 30%
Formation RateNot applicableApproximately 30% of administered Lacosamide

Individual Variability in Metabolism

A significant aspect of Desmethyl Lacosamide formation involves individual variability based on genetic polymorphisms in the CYP2C19 enzyme. Research has identified substantial differences in the metabolism of Lacosamide between individuals classified as poor metabolizers versus extensive metabolizers of CYP2C19 substrates .

In poor metabolizers of CYP2C19, plasma concentrations and urinary excretion of Desmethyl Lacosamide are reduced by approximately 70% compared to extensive metabolizers . This reduction reflects the diminished capacity for the metabolic conversion of Lacosamide to its desmethyl form in these individuals.

Table 3: Impact of CYP2C19 Metabolizer Status on Desmethyl Lacosamide Parameters

ParameterPoor MetabolizersExtensive MetabolizersPercentage Difference
Plasma ConcentrationReducedReference levelApproximately 70% lower
Urinary ExcretionReducedReference levelApproximately 70% lower

Despite these significant differences in Desmethyl Lacosamide formation, research indicates that no clinically relevant differences in the pharmacokinetics of Lacosamide itself were observed between poor and extensive metabolizers of CYP2C19 . This suggests that alternative metabolic pathways or elimination routes may compensate for reduced formation of Desmethyl Lacosamide in poor metabolizers, maintaining consistent therapeutic levels of the parent compound.

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